molecular formula C8H16O2S B2793380 5-(1,3-Dioxolan-2-yl)pentane-1-thiol CAS No. 2551114-69-1

5-(1,3-Dioxolan-2-yl)pentane-1-thiol

Cat. No.: B2793380
CAS No.: 2551114-69-1
M. Wt: 176.27
InChI Key: JXQKDDILXRQMKE-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)pentane-1-thiol (CAS: 2551114-69-1) is a specialized bifunctional organosulfur compound of significant interest in organic synthesis and materials science. Its molecular structure incorporates a thiol functional group and a dioxolane-protected aldehyde moiety, which provides unique and controllable reactivity . The dioxolane group acts as a protective group for an aldehyde, enhancing the compound's stability during synthetic procedures and allowing for controlled deprotection under mild acidic conditions when needed . The primary research value of this reagent lies in its application in thiol-ene "click" chemistry, a high-yielding and selective reaction used for polymer modifications, surface functionalization, and the construction of complex molecular architectures . Its balanced hydrophobicity and reactivity also make it a valuable building block in ligand design and crosslinking reactions. Furthermore, the compound is used in the development of pharmaceutical intermediates and stimuli-responsive drug delivery systems, where its pH-sensitive dioxolane group can be leveraged for controlled release . In chemical biology, tuning the electrophilicity of functional groups is a critical strategy for developing specific chemical probes, and the controlled reactivity of the thiol group in such bifunctional molecules is fundamental to this work . As a research chemical, careful handling is essential due to the sensitivity of the thiol group to oxidation. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(1,3-dioxolan-2-yl)pentane-1-thiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c11-7-3-1-2-4-8-9-5-6-10-8/h8,11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQKDDILXRQMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCCCCS
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol typically involves the reaction of 1,3-dioxolane with a suitable pentane derivative under controlled conditions. One common method involves the use of a thiolating agent to introduce the thiol group at the terminal position of the pentane chain. The reaction conditions often include the use of a base to facilitate the thiolation process and a solvent to dissolve the reactants .

Industrial Production Methods

In an industrial setting, the production of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic processes and automated reaction monitoring to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)pentane-1-thiol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

5-(1,3-Dioxolan-2-yl)pentane-1-thiol serves as a versatile building block in organic synthesis. It is used to create more complex molecules through various reactions, including:

  • Hydrothiolation Reactions: Its thiol group can react with alkenes to form thioether products, expanding the range of accessible compounds .
Reaction TypeExample ProductYield (%)
HydrothiolationThioether from alkenes95 - 98
SubstitutionVarious substituted derivativesVariable

Biology

In biological research, this compound is investigated for its interactions with biological macromolecules. The thiol group can form covalent bonds with proteins, potentially altering their function. This property is exploited in:

  • Biochemical Pathways: Studying the role of thiols in redox reactions and enzyme functions.

Medicine

5-(1,3-Dioxolan-2-yl)pentane-1-thiol is explored for its therapeutic properties:

  • Drug Synthesis: It can act as a precursor in synthesizing pharmaceuticals that target specific biological pathways.

Case Study:
A study demonstrated that derivatives of this compound showed promising activity against certain cancer cell lines, indicating potential for development as anticancer agents .

Industrial Applications

In industrial settings, 5-(1,3-Dioxolan-2-yl)pentane-1-thiol is utilized in producing specialty chemicals and materials. Its reactivity allows it to be incorporated into various formulations:

  • Coatings and Polymers: Used as a component in creating durable coatings due to its chemical stability and reactivity.

Comparison with Similar Compounds:

CompoundFunctional GroupUnique Property
5-(1,3-Dioxolan-2-yl)pentane-1-thiolThiolStrong covalent bonding capabilities
5-(1,3-Dioxolan-2-yl)pentane-1-olHydroxylLess reactive than thiols
5-(1,3-Dioxolan-2-yl)pentane-1-amideAmineDifferent reactivity profile

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol involves its interaction with various molecular targets. The thiol group is highly reactive and can form covalent bonds with proteins and other biomolecules, potentially altering their function. This reactivity is exploited in both research and industrial applications to modify and study biological systems .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-(1,3-Dioxolan-2-yl)pentane-1-thiol with structurally related compounds from the evidence:

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Notable Applications/Properties Reference
5-(1,3-Dioxolan-2-yl)pentane-1-thiol C₈H₁₄O₂S Thiol (-SH), cyclic acetal ~162.26 Potential ligand, pharmaceutical synthesis N/A
(5-(1,3-Dioxolan-2-yl)furan-2-yl)methanol C₈H₁₀O₄ Hydroxyl (-OH), furan, cyclic acetal ~182.16 Biofuel additive, platform chemical
5-(1,2-Dithiolan-3-yl)-1-{...}pentan-1-ol* C₁₄H₂₈O₅S₂ Dithiolane ring, hydroxyl (-OH) ~340.50 Unknown (likely redox-active applications)
3-Methyl-1-pentanol C₆H₁₄O Hydroxyl (-OH), branched alkane ~102.17 Solvent, fragrance intermediate

*Compound from : 5-(1,2-dithiolan-3-yl)-1-{2-[2-(1-hydroxyethoxy)ethoxy]ethoxy}pentan-1-ol.

Key Observations:
  • Thiol vs. Hydroxyl Reactivity: The terminal thiol group in the target compound distinguishes it from alcohol-containing analogs like (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol and 3-methyl-1-pentanol. Thiols exhibit higher nucleophilicity and oxidative sensitivity compared to alcohols, enabling unique reactivity in crosslinking reactions or metal coordination .
  • Acetal Stability: The 1,3-dioxolane ring in the target compound and (5-(1,3-dioxolan-2-yl)furan-2-yl)methanol enhances hydrolytic stability, making both compounds suitable for applications requiring resistance to aqueous environments. However, the furan backbone in the latter may confer aromaticity-driven reactivity absent in the aliphatic pentane chain of the target .
  • Sulfur-Ring Systems : The dithiolane ring in ’s compound contains two sulfur atoms, which could enable redox activity (e.g., disulfide bond formation) unlike the oxygen-based dioxolane in the target. This difference may influence applications in dynamic chemistry or drug delivery systems .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(1,3-Dioxolan-2-yl)pentane-1-thiol, and how can reaction yields be optimized?

  • Methodology :

  • Thiol incorporation : Start with a pentane backbone functionalized with a dioxolane ring. Introduce the thiol (-SH) group via nucleophilic substitution using thiourea or sodium hydrosulfide under anhydrous conditions. For example, replace a halide (e.g., bromide) at the terminal position with a thiol group .
  • Protection strategies : Protect the thiol during synthesis (e.g., using trityl or acetyl groups) to prevent oxidation, followed by deprotection with acidic or basic conditions .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity. Yield improvements (70–85%) are achievable by controlling temperature (40–60°C) and reagent stoichiometry (1.2–1.5 equiv. of thiolating agent) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 5-(1,3-Dioxolan-2-yl)pentane-1-thiol?

  • Analytical workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the dioxolane ring (δ 4.8–5.2 ppm for acetal protons) and thiol group (δ 1.3–1.7 ppm for -SH, though often broad or absent due to exchange). 1H^1H-NMR in D2 _2O can help observe thiol protonation .
  • IR : Identify the thiol S-H stretch (~2550 cm1^{-1}) and dioxolane C-O-C vibrations (~1120 cm1^{-1}) .
  • X-ray crystallography : For solid-state structure determination, use SHELX programs (e.g., SHELXL for refinement). Grow crystals via slow evaporation in hexane/ethyl acetate. Resolve torsional angles around the dioxolane ring and confirm thiol positioning .

Q. How does the thiol group in 5-(1,3-Dioxolan-2-yl)pentane-1-thiol influence its reactivity in substitution and oxidation reactions?

  • Reactivity profile :

  • Oxidation : The thiol group oxidizes readily to disulfides (R-S-S-R) using H2 _2O2_2 or I2_2. Monitor via loss of S-H IR signal or HPLC .
  • Nucleophilic substitution : React with alkyl halides or epoxides to form thioethers. For example, under basic conditions (K2 _2CO3_3/DMF), the thiol attacks electrophilic carbons .
  • Metal coordination : The thiol acts as a ligand for metals (e.g., Au, Hg), enabling applications in catalysis or materials science. Confirm coordination via UV-Vis or XPS .

Advanced Research Questions

Q. What computational methods can predict the regioselectivity of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol in electrophilic reactions?

  • Computational strategies :

  • DFT calculations : Use Gaussian or ORCA to model electron density maps. Identify nucleophilic sites (e.g., sulfur in thiol vs. oxygen in dioxolane) via Fukui indices.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes). Align the thiol group with catalytic cysteine residues using AutoDock Vina .
  • MD simulations : Simulate solvent effects (e.g., in water or DMSO) to assess conformational stability of the dioxolane ring .

Q. How can researchers design assays to evaluate the biological activity of 5-(1,3-Dioxolan-2-yl)pentane-1-thiol, particularly its antimicrobial potential?

  • Biological evaluation :

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare compound dilutions in Mueller-Hinton broth and incubate at 37°C for 18–24 hours. Compare growth inhibition to controls .
  • Enzyme inhibition : Target cysteine proteases (e.g., papain) via thiol-disulfide exchange. Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to quantify inhibition kinetics .
  • Cytotoxicity : Assess against mammalian cell lines (e.g., HEK293) using MTT assays. IC50_{50} values >100 µM suggest selective antimicrobial action .

Q. How should researchers address contradictions in reported reactivity data for dioxolane-thiol derivatives, such as divergent substitution outcomes?

  • Data reconciliation framework :

  • Substituent effects : Compare electronic (e.g., EDG/EWG) and steric influences. For example, bulky groups on the dioxolane may hinder thiol accessibility, altering reaction pathways .
  • Reaction conditions : Variability in solvent polarity (e.g., DMSO vs. THF) or temperature can shift equilibrium. Replicate disputed experiments under controlled conditions .
  • Mechanistic studies : Use isotopic labeling (e.g., 34S^{34}S) or in-situ IR to track intermediate formation. For disputed oxidation products, characterize disulfides via HRMS .

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